![molecular formula C19H13NO5 B2462657 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone CAS No. 303997-22-0](/img/structure/B2462657.png)

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

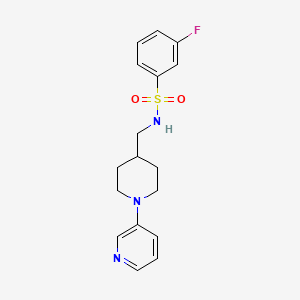

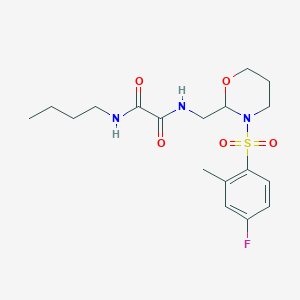

“2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” is a chemical compound with the molecular formula C19H13NO5 . It is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene core with two carbonyl groups at the 1 and 4 positions .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” is based on a naphthoquinone core with additional functional groups. The compound has a molecular weight of 335.31 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone” are not fully detailed in the available resources. The compound has a molecular weight of 335.31 .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with cellular processes critical for tumor growth .

Photodynamic Therapy (PDT)

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone can serve as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS) that selectively damage cancer cells. PDT is used in treating skin cancers, esophageal cancer, and other localized malignancies .

Electrochemical Sensors

Due to its redox properties, this compound finds applications in electrochemical sensors. Researchers have explored its use as an electrode material for detecting various analytes, such as neurotransmitters, environmental pollutants, and biomolecules. Its sensitivity and stability make it an attractive candidate for sensor development .

Organic Synthesis

The unique oxoethyl group in 2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone allows for versatile functionalization. Organic chemists utilize it as a building block for synthesizing complex molecules. Its reactivity and regioselectivity contribute to efficient synthetic routes .

Antioxidant Activity

Despite its nitro group, this compound exhibits antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have explored its potential in mitigating oxidative damage associated with various diseases .

Biological Redox Processes

In biological systems, redox processes play a crucial role. This compound’s ability to undergo reversible redox reactions makes it relevant in understanding cellular electron transfer pathways. Researchers study its interactions with enzymes and redox-active proteins .

Materials Science

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone’s unique electronic properties make it interesting for materials science. It has been investigated for use in organic semiconductors, conducting polymers, and optoelectronic devices. Its π-conjugated system contributes to charge transport and optical properties .

Photophysics and Spectroscopy

Researchers explore the absorption and emission properties of this compound. Its UV-visible absorption spectrum reveals insights into its electronic transitions. Fluorescence and phosphorescence studies provide valuable data for understanding its excited-state behavior .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Naphthoquinones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in cell growth and proliferation .

Mode of Action

Naphthoquinones are known to exert their effects through various mechanisms, such as redox cycling and generation of reactive oxygen species (ros), which can lead to oxidative stress and cell death . They can also interact with DNA and proteins, disrupting normal cellular functions .

Biochemical Pathways

Naphthoquinones are known to interfere with multiple cellular pathways, including those involved in cell growth, proliferation, and apoptosis . They can also inhibit enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Based on the known effects of naphthoquinones, it can be inferred that this compound may induce cell death through mechanisms such as oxidative stress, dna damage, and disruption of normal cellular functions .

Eigenschaften

IUPAC Name |

2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c1-11-16(19(23)15-8-3-2-7-14(15)18(11)22)10-17(21)12-5-4-6-13(9-12)20(24)25/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGKWYPKVUZODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)

![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)

![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)

![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/no-structure.png)